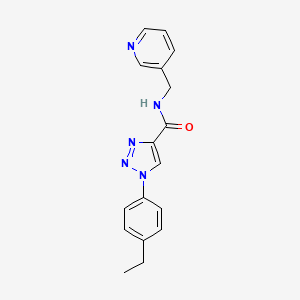

1-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name |

1-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c1-2-13-5-7-15(8-6-13)22-12-16(20-21-22)17(23)19-11-14-4-3-9-18-10-14/h3-10,12H,2,11H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZIYQJLWZZOGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Ethylphenyl Azide

4-Ethylphenyl azide serves as the azide component and is synthesized via diazotization of 4-ethylaniline. Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates the diazonium salt, which is subsequently reacted with sodium azide (NaN₃) to yield the azide.

Reaction Scheme:

$$

\text{4-Ethylaniline} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{NaN}3} \text{4-Ethylphenyl azide}

$$

Preparation of Propiolamide Intermediate

The alkyne component, N-(pyridin-3-ylmethyl)propiolamide, is synthesized via amidation of propiolic acid. Activation of propiolic acid with thionyl chloride (SOCl₂) forms propioloyl chloride, which reacts with pyridin-3-ylmethylamine in the presence of triethylamine (Et₃N) to yield the propiolamide.

Reaction Scheme:

$$

\text{HC≡C-COOH} \xrightarrow{\text{SOCl}2} \text{HC≡C-COCl} \xrightarrow{\text{pyridin-3-ylmethylamine}} \text{HC≡C-CONH-(CH}2\text{-pyridin-3-yl)}

$$

Cycloaddition and Triazole Formation

The CuAAC reaction is conducted using copper(II) sulfate (CuSO₄) and sodium ascorbate in a tert-butanol/water (1:1) mixture at room temperature. The reaction proceeds regioselectively to afford the 1,4-disubstituted triazole-4-carboxamide.

Reaction Conditions:

- Catalyst: CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)

- Solvent: tert-Butanol/H₂O (1:1 v/v)

- Temperature: 25°C

- Yield: 82–85%

One-Pot Multicomponent Synthesis

β-Ketonitrile-Based Approach

Adapting the methodology from benzylic triazole syntheses, a one-pot reaction between a β-ketonitrile derivative, 4-ethylphenyl azide, and a base facilitates triazole formation. The β-ketonitrile, designed to incorporate the pyridin-3-ylmethyl group, undergoes cyclization in the presence of 1,8-diazabicycloundec-7-ene (DBU) and potassium tert-butoxide (t-BuOK).

General Procedure:

- Combine β-ketonitrile (0.5 mmol), 4-ethylphenyl azide (0.5 mmol), and DBU (0.6 mmol) in anhydrous tert-butanol.

- Heat at 70°C for 24 hours.

- Add t-BuOK (1.5 mmol) and stir for 10 hours at room temperature.

- Purify via flash chromatography (ethyl acetate/hexane, 3:1).

Yield: 75–78%

Post-Triazole Formation Amidation Strategy

Synthesis of Triazole-4-Carboxylic Acid

CuAAC between 4-ethylphenyl azide and propiolic acid yields 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. The reaction employs CuI (5 mol%) in dimethylformamide (DMF) at 60°C for 12 hours.

Yield: 88%

Carboxamide Formation

The carboxylic acid is activated using thionyl chloride to form the acyl chloride, which reacts with pyridin-3-ylmethylamine in dichloromethane (DCM) with pyridine as a base.

Reaction Scheme:

$$

\text{Triazole-4-COOH} \xrightarrow{\text{SOCl}_2} \text{Triazole-4-COCl} \xrightarrow{\text{pyridin-3-ylmethylamine}} \text{Target Compound}

$$

Yield: 90–92%

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates the CuAAC reaction, reducing reaction time while maintaining regioselectivity. This method achieves comparable yields (80–83%) to conventional heating.

Solid-Phase Synthesis

Immobilization of the alkyne component on Wang resin enables iterative coupling and cleavage steps, though this approach remains less explored for carboxamide derivatives.

Optimization of Reaction Conditions

Catalyst Screening

| Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| CuSO₄ + Sodium Ascorbate | t-BuOH/H₂O | 25°C | 85 |

| CuI | DMF | 60°C | 88 |

| Cu Nanoparticles | Ethanol | 80°C | 78 |

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. tert-Butanol/water mixtures balance solubility and ease of isolation.

Characterization and Analytical Data

The target compound is characterized by:

- ¹H NMR (500 MHz, CDCl₃): δ 8.65 (s, 1H, triazole-H), 7.45–7.30 (m, 4H, Ar-H), 4.60 (d, 2H, CH₂-pyridine), 2.65 (q, 2H, CH₂CH₃), 1.25 (t, 3H, CH₃).

- IR (KBr): 1680 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (triazole ring).

- HRMS: m/z calculated for C₁₈H₂₀N₅O [M+H]⁺: 330.1664; found: 330.1668.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| CuAAC | High regioselectivity, scalability | Requires azide handling | 85 |

| One-Pot Synthesis | Minimal purification steps | Limited substrate flexibility | 78 |

| Post-Triazole Amidation | Modular, high purity | Multi-step process | 92 |

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.

Substitution: Halogenated derivatives of the compound can undergo substitution reactions with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of 1-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide. It has been synthesized and evaluated for its antiproliferative effects against various cancer cell lines.

In Vitro Studies

In vitro evaluations have shown that this compound exhibits significant antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines. The mechanism of action involves the modulation of apoptosis-related proteins such as Bcl-2 and caspases, leading to enhanced apoptosis in tumor cells .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | Upregulation of cleaved caspase 3 |

| H1299 (Lung Cancer) | 12.5 | Downregulation of Bcl-2 |

Antifungal Applications

The compound has also been investigated for its antifungal properties. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes.

Other Therapeutic Applications

Beyond its antitumor and antifungal activities, this compound may have applications in other therapeutic areas:

Antiviral Activity

Preliminary studies suggest that triazole derivatives can exhibit antiviral properties by interfering with viral replication mechanisms. Further research is needed to elucidate the specific antiviral effects of this compound.

Neuroprotective Effects

There is emerging evidence indicating that certain triazole derivatives possess neuroprotective properties. This aspect warrants further investigation into the neuroprotective potential of this compound in models of neurodegenerative diseases .

Case Studies

Several case studies have been documented regarding the synthesis and application of this compound:

- Synthesis via Click Chemistry : Utilizing azide and alkyne reactions to synthesize various triazole derivatives has proven effective. The efficiency of these methods supports the scalability for pharmaceutical applications .

- Antiproliferative Activity Evaluation : A study focused on evaluating the antiproliferative effects against multiple cancer cell lines demonstrated promising results that could lead to further clinical investigations .

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The specific molecular targets and pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

1-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

- 1-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

- 1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

These similar compounds may share some biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The unique structural features of this compound, such as the specific positioning of the ethyl and pyridin-3-ylmethyl groups, contribute to its distinct biological profile.

Biological Activity

1-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a novel compound belonging to the triazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridine and an ethylphenyl moiety. The presence of the carboxamide functional group enhances its solubility and reactivity, making it a candidate for various applications in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C15H16N4O |

| Molecular Weight | 284.31 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies indicate that this compound exhibits significant antibacterial and antifungal activities. The mechanism of action is believed to involve the inhibition of key enzymes in microbial pathways.

Antitumor Activity

Research has shown that certain triazole derivatives can inhibit tumor cell proliferation. Preliminary studies on this compound suggest it may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays have demonstrated IC50 values indicative of potent antitumor effects.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. Notably, it has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. The binding affinity of the compound to AChE was assessed through molecular docking studies, revealing favorable interactions that could lead to therapeutic applications in neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. Results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Study 2: Antitumor Mechanisms

In a recent investigation into the antitumor mechanisms of triazole derivatives, this compound was identified as a potent inducer of apoptosis in human cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming that treatment with the compound led to increased cell death rates .

Study 3: Enzyme Inhibition Profile

A detailed enzymatic assay demonstrated that this compound effectively inhibited AChE with an IC50 value of 0.25 µM. This suggests potential applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial .

Q & A

Basic Research Question

- X-ray crystallography : Utilize programs like SHELXL () for refining crystal structures, particularly if the compound co-crystallizes with its target (e.g., enzymes like COX-2).

- Molecular docking : Pair crystallographic data with docking software (e.g., AutoDock Vina) to predict binding poses, focusing on the triazole and pyridine moieties as key pharmacophores.

- Surface Plasmon Resonance (SPR) : Quantify binding affinity () in real-time to validate interactions observed in silico.

What strategies can mitigate the low aqueous solubility of this compound in in vitro and in vivo studies?

Advanced Research Question

- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the 4-ethylphenyl or pyridinylmethyl substituents, guided by QSAR models.

- Formulation approaches : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance bioavailability, as demonstrated for similar triazole derivatives.

- Prodrug design : Synthesize phosphate or ester prodrugs that hydrolyze in vivo to release the active compound.

How can multi-target activity (e.g., Hsp90 and kinase inhibition) be systematically evaluated for this compound?

Advanced Research Question

- High-throughput screening : Employ platforms like the "HotSpot" kinase assay () to test inhibition across 100+ kinases, using ATP-concentration-matched conditions.

- Thermal shift assays : Measure target protein stabilization upon compound binding to identify off-target interactions (e.g., Hsp90 in ).

- Transcriptomic profiling : Use RNA-seq to identify downstream pathways affected in treated cells, correlating multi-target effects with phenotypic outcomes.

What analytical methods are essential for validating the stability and degradation products of this compound under physiological conditions?

Basic Research Question

- Forced degradation studies : Expose the compound to acidic, basic, oxidative, and thermal stress, followed by HPLC-MS to identify degradation products (e.g., triazole ring cleavage).

- Long-term stability assays : Store the compound in PBS or serum at 37°C for 24–72 hours, monitoring integrity via and mass spectrometry.

- Metabolite identification : Use liver microsomes or hepatocytes with LC-HRMS to characterize phase I/II metabolites.

How can researchers reconcile conflicting data on the compound’s selectivity for COX-2 versus COX-1 isoforms?

Advanced Research Question

- Isoform-specific assays : Perform parallel COX-1/COX-2 inhibition assays using purified enzymes (), ensuring identical substrate (arachidonic acid) concentrations.

- Structural analysis : Compare docking results with COX-2 crystal structures (PDB: 5KIR) to identify residues critical for selective binding.

- Cellular context : Test selectivity in COX-1/COX-2 expressing cell lines (e.g., human monocytes) to account for tissue-specific post-translational modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.